3-(5-Methoxypyridin-3-yl)propanal
Description
The strategic combination of distinct functional groups within a single molecular framework is a cornerstone of modern chemical synthesis. The targeted design of such hybrid molecules allows for the creation of versatile building blocks with unique reactivity and potential applications. The compound 3-(5-Methoxypyridin-3-yl)propanal serves as a prime example of this approach, integrating the well-established chemical significance of the pyridine (B92270) scaffold with the synthetic versatility of the aldehyde functional group.
The pyridine ring, a nitrogen-containing heterocycle, is a ubiquitous and vital component in the landscape of organic chemistry. rsc.orgrsc.org Its presence is noted in a vast array of natural products, including alkaloids, and it forms the core of numerous pharmaceutical agents and agrochemicals. rsc.orgenpress-publisher.comnih.gov The inclusion of a nitrogen atom in the aromatic ring imparts distinct electronic properties, influencing the molecule's polarity, basicity, and reactivity. This makes the pyridine scaffold a "privileged" structure in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as solubility and bioavailability. rsc.orgenpress-publisher.com The adaptability of the pyridine ring allows for extensive functionalization, making it a versatile starting point for the construction of complex molecular architectures with diverse biological activities. enpress-publisher.comnih.gov
The aldehyde group, characterized by a carbonyl center bonded to a hydrogen atom and an R group (R-CHO), is a fundamental functional group in organic chemistry. wikipedia.orgchemistrytalk.org Its importance lies in its high reactivity and the vast number of transformations it can undergo. Aldehydes are key electrophiles, readily participating in nucleophilic addition reactions, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.org They can be oxidized to carboxylic acids, reduced to alcohols, and are crucial participants in a variety of named reactions, including the Wittig, Grignard, and aldol (B89426) reactions. This synthetic versatility makes the aldehyde a critical "synthon," or synthetic building block, in the assembly of complex organic molecules, from pharmaceuticals to natural products. wikipedia.orgbritannica.com
This compound is a molecule that embodies the synergistic potential of combining a pyridine ring with an aldehyde functional group. The structure features a propanal chain attached to the 3-position of a pyridine ring, which is further substituted with a methoxy (B1213986) group at the 5-position. This specific arrangement of functional groups dictates its chemical personality and potential synthetic utility. The pyridine moiety provides a core structure with specific electronic and steric properties, while the aldehyde group offers a reactive site for a wide range of chemical transformations. The methoxy group, an electron-donating substituent, can further modulate the reactivity of the pyridine ring. The study of such hybrid molecules is crucial for understanding how the interplay between different functional groups can be harnessed to develop novel synthetic methodologies and access new chemical space.
Research into the synthesis and functionalization of substituted pyridines is a vibrant and evolving field. The development of methods for the regioselective introduction of alkyl and alkoxy groups onto the pyridine ring is of significant interest due to the prevalence of these motifs in biologically active compounds and materials science. researchgate.netnih.gov Historically, the direct and selective alkylation of the pyridine ring has been a challenge, often leading to mixtures of isomers or over-alkylation. nih.gov However, recent advancements have focused on the development of novel catalytic systems and the use of directing or blocking groups to achieve precise control over the position of functionalization. nih.govchemrxiv.org These strategies have expanded the synthetic chemist's toolbox, allowing for the efficient and controlled synthesis of a wide variety of alkylated and alkoxylated pyridine derivatives, which in turn serve as valuable intermediates in the synthesis of more complex target molecules. nih.govlu.se
Structure
3D Structure
Properties
IUPAC Name |
3-(5-methoxypyridin-3-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVVDXNKBUXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Dynamics of 3 5 Methoxypyridin 3 Yl Propanal Derivatives
Mechanistic Pathways of Aldehyde Reactions in Pyridine-Containing Systems
The aldehyde group attached to a pyridine (B92270) ring exhibits a rich and varied reactivity, participating in reductive couplings, nucleophilic additions, and oxidative transformations through several distinct mechanistic pathways.
Reductive coupling reactions involving pyridine aldehydes can proceed through Single Electron Transfer (SET) mechanisms, often facilitated by photoredox catalysis. nih.gov In these processes, a photocatalyst, upon excitation by visible light, can initiate the transfer of a single electron. nih.gov This SET process converts the aldehyde into a highly reactive ketyl radical anion. nih.gov
The general mechanism begins with the transfer of an electron from a suitable donor (which can be a nucleophile or a photocatalyst in a reduced state) to the aldehyde substrate. youtube.com This generates a radical anion intermediate where the unpaired electron density is shared between the carbonyl carbon and oxygen. nih.gov This ketyl radical is a key intermediate that can then participate in carbon-carbon bond formation. rsc.org For example, in organocatalytic reductive couplings, a pyridine-boryl radical can add to the aldehyde to form this critical ketyl radical intermediate, which then couples with other unsaturated species like 1,1-diarylethylenes. rsc.org The ability of photoredox catalysts to engage in SET processes with organic substrates circumvents the need for stoichiometric strong reducing agents, offering a milder alternative for generating these radical intermediates. nih.gov
Table 1: Key Species in SET-Mediated Reductive Coupling of Pyridine Aldehydes
| Species | Role in Mechanism |
|---|---|
| Photocatalyst | Absorbs light and initiates the single electron transfer process. |
| Pyridine Aldehyde | Acts as the electron acceptor to form a reactive intermediate. |
| Ketyl Radical Anion | The key radical intermediate formed by the single-electron reduction of the aldehyde. |
| Coupling Partner | A molecule (e.g., an alkene) that reacts with the ketyl radical to form a new C-C bond. |
The functionalization of pyridine rings often involves nucleophilic attack, but the process is highly dependent on the ring's electronic properties. A neutral pyridine ring is generally resistant to nucleophilic attack due to its aromaticity and electron-rich nature. Nucleophilic substitution is much more feasible at the C2 and C4 positions because the electronegative nitrogen can stabilize the negative charge in the reaction intermediate. chemistry-online.comuoanbar.edu.iq Attack at the C3 or C5 position is significantly slower as the charge cannot be delocalized onto the nitrogen atom. quimicaorganica.org
To enhance reactivity towards nucleophiles, the pyridine nitrogen must be activated. This is typically achieved by N-alkylation or N-acylation to form a pyridinium (B92312) salt. nih.govmdpi.com This activation renders the ring electron-deficient and highly susceptible to nucleophilic attack. The mechanism is analogous to nucleophilic acyl substitution on acid chlorides, involving an initial addition step to break the aromaticity, followed by an elimination step to restore it. youtube.com
Once the nucleophile adds to the activated pyridine ring (typically at the C2 or C4 position), a dihydropyridine (B1217469) intermediate is formed. The driving force for the subsequent reaction is the restoration of the aromatic system. chemistry-online.com This "rearomatization" can occur through the elimination of a good leaving group. In specific cases like the Chichibabin reaction, where an amide anion attacks the ring, rearomatization is achieved by the elimination of a hydride ion (H⁻). chemistry-online.com
The aldehyde group of pyridinecarboxaldehydes can undergo oxidative transformations, most commonly oxidation to a carboxylic acid. However, the pyridine ring itself can also be oxidized at the nitrogen atom, leading to the formation of a pyridine N-oxide. youtube.com This transformation alters the reactivity of the entire molecule. The N-oxide can be prepared by treating the pyridine derivative with oxidizing agents like peroxides. acs.org
Once formed, the pyridine N-oxide can be a substrate for further reactions. For example, it can facilitate nucleophilic substitution, often with different regioselectivity compared to the parent pyridine. youtube.com Furthermore, pyridine N-oxides can undergo photochemical rearrangements. Upon irradiation with UV light, the N-oxide can be excited and isomerize to a highly strained oxaziridine (B8769555) intermediate. This intermediate can then rearrange through various pathways, such as N-O bond cleavage and subsequent recombination, to yield functionalized pyridines. acs.org One notable transformation is the translocation of the oxygen atom from the nitrogen to the C3 position, providing a synthetic route to 3-hydroxypyridines. acs.org
Reactivity Profile of the Pyridine Nitrogen and Methoxy (B1213986) Group in Propanal Derivatives
The reactivity of the 3-(5-Methoxypyridin-3-yl)propanal framework is significantly modulated by the electronic properties of the methoxy substituent and the inherent basicity of the pyridine nitrogen.
A substituent on the pyridine ring, such as a methoxy group, exerts both inductive and resonance (mesomeric) effects that modify the ring's electron density and reactivity. stackexchange.comnih.gov
Inductive Effect (-I): The oxygen atom of the methoxy group is highly electronegative, pulling electron density away from the pyridine ring through the sigma bond. This is an electron-withdrawing effect. libretexts.org
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic π-system. This is an electron-donating effect that increases electron density, particularly at the positions ortho and para to the substituent (C2, C4, and C6). stackexchange.comlibretexts.org
Table 2: Electronic Effects of the 5-Methoxy Substituent
| Effect | Type | Description | Impact on Reactivity |
|---|---|---|---|
| Inductive | Electron-withdrawing (-I) | Electronegative oxygen pulls sigma-bond electrons from the ring. | Deactivates the ring slightly, decreases nitrogen basicity. |
| Resonance | Electron-donating (+M) | Oxygen lone pairs delocalize into the ring's π-system. | Activates the ring towards electrophilic attack, especially at C2, C4, C6. |
The nitrogen atom in a pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is not part of the aromatic π-electron system. libretexts.orglibretexts.org These electrons are available to accept a proton, making pyridine a base. The pKa of protonated pyridine is approximately 5.25. libretexts.org
The basicity of substituted pyridines is sensitive to the electronic effects of the substituents.
Electron-donating groups (like methyl groups) increase the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing basicity. scribd.com
Electron-withdrawing groups (like chloro or nitro groups) decrease the electron density on the nitrogen, making it a weaker base. scribd.comnih.gov
For this compound, the key substituent is the methoxy group at position 5 (equivalent to position 3). A methoxy group at the 3-position causes a slight decrease in basicity compared to unsubstituted pyridine due to its electron-withdrawing inductive effect (-I). scribd.com The pKa of 3-methoxypyridine (B1141550) is 4.9. scribd.com
Protonation of the pyridine nitrogen has a profound effect on the molecule's reactivity. When the nitrogen atom is protonated, a positive charge is placed on the ring, making it significantly more electron-deficient. libretexts.orgresearchgate.netrsc.org This heightened electrophilicity makes the protonated pyridine ring much more susceptible to attack by nucleophiles. researchgate.netrsc.org
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Pyridine |
| 1,1-diarylethylene |
| Pyridine N-oxide |
| Oxaziridine |
| 3-hydroxypyridine |
| 3-methoxypyridine |
| 2-chloropyridine |
| 4-chloropyridine |
| 4-methylpyridine |
| 4-dimethylaminopyridine |
| 2-aminopyridine |
| 3-(pyridin-3-yl)propanal (B172362) |
| 6-chloro-2-methoxypyridin-3-yl boronic acid |
| 5-bromopyrimidine |
| 2-ethoxypyridin-3-ylboronic acid |
| 5-pyrimidylboronic acid |
| 2-methoxy-5-bromopyrimidine |
| 4,6-dichloropyrimidine |
| 2-methoxy-5-pyridylboronic acid |
| 2-methoxy-3-pyridylboronic acid |
| 4-tert-butylbenzeneboronic acid |
| 4,6-bis(2-chloro-5-pyridyl)pyrimidine |
| 4,6-bis[2-(4-tert-butyl)phenyl-5-pyridyl]pyrimidine |
| 4,6-bis(2-methoxy-3-pyridyl)pyrimidine |
| 2-phenylpyridine (ppy) |
| 4,4'-oxydianiline (ODA) |
| Acetaldehyde |
| Formaldehyde (B43269) |
| Acrolein |
| 5-ethyl-2-methylpyridine |
| 2-methoxypropene |
| 2,6-lutidine |
| 2,4,6-collidine |
| p-methoxypyridine |
| Tropicamide |
| Vismodegib |
Intramolecular Cyclization and Rearrangement Studies in Related Systems
The unique structural arrangement of a pyridine ring and an aldehyde group within the same molecule, as seen in this compound and its analogs, gives rise to a rich and complex reactive landscape. This is particularly evident in the propensity of these systems to undergo intramolecular cyclization and rearrangement reactions.
The interaction between the aldehyde and pyridine functionalities is a classic example of ring-chain tautomerism, a reversible intramolecular process that can be influenced by external conditions. nih.govresearchgate.net In this equilibrium, the nucleophilic nitrogen atom of the pyridine ring can attack the electrophilic carbonyl carbon of the aldehyde group.
This intramolecular nucleophilic attack results in the formation of a cyclic hemiaminal, which can subsequently dehydrate to form a fused pyridinium heterocycle. nih.gov Research on related pyridine-aldehyde systems has demonstrated that this cyclization is often reversible and highly dependent on the pH of the medium. acs.orgacs.org
Under acidic conditions, the equilibrium tends to favor the cyclized, pyridinium form. The protonation of the hemiaminal's hydroxyl group facilitates its elimination as a water molecule, driving the reaction toward the more stable fused aromatic system. Conversely, under basic conditions, the open-chain aldehyde form is the predominant species. nih.govacs.org This pH-dependent behavior allows the cyclized form to serve as a "masked aldehyde," protecting the aldehyde group until it is needed for a subsequent reaction step. nih.gov The proposed mechanism involves the protonation of the pyridine nitrogen, which can then transfer a proton to the carbonyl oxygen, activating the carbonyl carbon for the subsequent intramolecular cyclization. researchgate.net
The dual reactivity of the aldehyde and pyridine moieties makes this compound derivatives valuable substrates in tandem reactions and multicomponent reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that incorporates all or most of the starting material atoms. organic-chemistry.org
In such sequences, the aldehyde functionality can serve as the electrophilic component. For instance, it can participate in classic MCRs that rely on carbonyl compounds, such as the Biginelli or Hantzsch pyridine synthesis. organic-chemistry.org A tandem process could be initiated by an aldol (B89426) reaction at the propanal unit, followed by a cyclization involving the pyridine ring. organic-chemistry.org
Furthermore, the pyridine moiety can be activated to form pyridinium ylides or zwitterions, which are versatile intermediates for various cyclization reactions. nih.gov Studies on pyridinium 1,4-zwitterions have shown their utility in formal [3+3] and [4+n] cycloadditions to construct complex heterocyclic frameworks. nih.gov In a potential tandem sequence, an initial reaction at the aldehyde could be followed by a secondary cyclization involving the in-situ-generated pyridinium species, leading to novel polycyclic structures. These reaction cascades are valued for their atom economy and ability to rapidly build molecular complexity from simple precursors. nih.gov
Electrophilic and Nucleophilic Character of the Propanal Functionality
The propanal functionality, C₃H₅O, attached to the 5-methoxypyridine core exhibits a dual chemical personality, capable of acting as both an electrophile and, through its derivatives, a nucleophile.
Electrophilic Character: The primary electrophilic site in the propanal group is the carbonyl carbon atom. Due to the higher electronegativity of the oxygen atom, the C=O bond is polarized, rendering the carbon atom electron-deficient and thus susceptible to attack by a wide range of nucleophiles. This electrophilicity drives many of the characteristic reactions of aldehydes.
Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 3-(5-methoxypyridin-3-yl)propan-1-ol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Oxidation: Conversely, oxidation of the aldehyde group yields the carboxylic acid, 3-(5-methoxypyridin-3-yl)propanoic acid.
Addition Reactions: The carbonyl carbon readily undergoes addition reactions with nucleophiles such as organometallic reagents (e.g., Grignard reagents) to form secondary alcohols or Wittig reagents to form alkenes.
Covalent Bonding: In biological contexts, the electrophilic aldehyde can form covalent bonds with nucleophilic residues in proteins, such as the amine group of a lysine (B10760008) residue, to form a Schiff base.
Nucleophilic Character: While the carbonyl carbon is electrophilic, the carbon atom alpha to the carbonyl group (C2 of the propanal chain) can exhibit nucleophilic character. The protons on this α-carbon are acidic and can be removed by a base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile.
Aldol Reactions: As a nucleophile, the enolate can attack another aldehyde molecule (including another molecule of itself in a self-condensation) in an aldol addition or condensation reaction.
Alkylations: The enolate can also be alkylated by reaction with alkyl halides.
The pyridine ring itself is inherently nucleophilic due to the lone pair of electrons on the nitrogen atom. ias.ac.in The presence of the methoxy group at the 5-position, an electron-donating group, further enhances the nucleophilicity of the pyridine nitrogen. This increased electron density makes the nitrogen more reactive towards electrophiles and facilitates reactions like the intramolecular cyclization discussed previously. nih.gov
Advanced Spectroscopic and Computational Characterization in Academic Research
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods model electronic structure and a variety of chemical properties, offering a microscopic view of a molecule's character. For a compound like 3-(5-Methoxypyridin-3-yl)propanal, these investigations can elucidate its stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the lowest energy state on the potential energy surface. The B3LYP hybrid functional, often paired with a basis set like 6-311G+(d,p) or 6-311++G(d,p), is commonly used for pyridine (B92270) derivatives to achieve a balance between accuracy and computational cost. researchgate.netniscair.res.innih.gov
For this compound, DFT calculations would begin by defining an initial molecular structure. The software then iteratively adjusts bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The resulting optimized structure provides fundamental data on its geometry. Furthermore, these calculations yield crucial electronic properties such as total energy, dipole moment, and the distribution of electron density, which are foundational for understanding the molecule's interactions. nih.govias.ac.in
Table 1: Illustrative Optimized Geometrical Parameters for a Methoxypyridine Moiety (Representative Data) Note: This table presents representative values for a methoxypyridine system based on computational studies of similar molecules, as specific published data for this compound is not available.
| Parameter | Bond/Angle | Typical Calculated Value (B3LYP/6-311G+(d,p)) |
| Bond Length | C-N (in ring) | ~ 1.33 Å |
| C-C (in ring) | ~ 1.39 Å | |
| C-O (methoxy) | ~ 1.36 Å | |
| O-CH3 (methoxy) | ~ 1.43 Å | |
| Bond Angle | C-N-C (in ring) | ~ 117° |
| C-O-CH3 (methoxy) | ~ 118° | |
| Dihedral Angle | C-C-O-C (methoxy planarity) | ~ 0° or 180° |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Parameters
Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, indicating sites susceptible to electrophilic attack. The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor, marking sites prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, implying higher chemical reactivity, lower kinetic stability, and higher polarizability. niscair.res.in For this compound, the HOMO is expected to have significant density on the electron-rich pyridine ring and the methoxy (B1213986) group's oxygen atom, while the LUMO would likely be distributed over the pyridine ring and the electron-withdrawing propanal group.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's reactivity.
Table 2: Global Reactivity Descriptors (Illustrative) Note: The values are for illustrative purposes and represent typical ranges for organic molecules.
| Parameter | Formula | Description |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of the molecule's electrophilic power. |
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. nih.gov It uses a color scale to show regions of different electrostatic potential.
Red: Electron-rich regions with negative potential, indicating likely sites for electrophilic attack. For this molecule, such areas would be around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and propanal groups.
Blue: Electron-poor regions with positive potential, indicating likely sites for nucleophilic attack. These areas are typically found around hydrogen atoms.
Green: Neutral potential regions.
The MEP map provides a powerful, intuitive guide to the molecule's reactive sites.
Theoretical Prediction and Interpretation of Spectroscopic Data
Computational methods are also used to predict and help interpret spectroscopic data, providing a valuable link between theoretical models and experimental results.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Corroboration
NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS).
By comparing the calculated NMR spectrum with an experimental one, chemists can confirm the proposed structure of this compound. Discrepancies between predicted and observed shifts can point to specific conformational or electronic effects not fully captured by the computational model in its default state (e.g., in vacuum), highlighting the importance of considering solvent effects in the calculations.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (GIAO/DFT) Note: This table shows hypothetical, representative chemical shifts (ppm) for the core structure. Actual values would depend on the specific computational model and solvent.
| Atom | Environment | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
| C=O | Propanal Carbonyl | ~195 - 205 | - |
| CH₂ | Propanal (alpha to C=O) | ~40 - 50 | ~2.8 - 3.0 |
| CH₂ | Propanal (beta to C=O) | ~25 - 35 | ~2.9 - 3.1 |
| C-O | Pyridine (attached to OCH₃) | ~155 - 165 | - |
| C-N | Pyridine | ~140 - 150 | ~8.2 - 8.5 |
| O-CH₃ | Methoxy Carbon | ~55 - 60 | ~3.8 - 4.0 |
Vibrational Spectroscopy (FT-IR) Analysis and Computational Assignments
Fourier-Transform Infrared (FT-IR) spectroscopy measures the vibrational frequencies of a molecule's bonds. DFT calculations can compute these harmonic vibrational frequencies, which correspond to the peaks in an FT-IR spectrum. researchgate.netresearchgate.net While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to improve agreement. core.ac.uk
A key advantage of the computational approach is the ability to visualize the atomic motions associated with each vibrational mode. This allows for unambiguous assignment of complex spectral bands. For this compound, this would allow for the clear identification of characteristic vibrations, such as the C=O stretch of the aldehyde, the C-O-C stretch of the methoxy group, and the various C-C and C-N stretching and bending modes of the pyridine ring.
Table 4: Illustrative FT-IR Vibrational Frequencies and Assignments (Scaled DFT) Note: This table presents hypothetical, representative vibrational frequencies (cm⁻¹) and their assignments.
| Frequency Range (cm⁻¹) | Assignment |
| ~3050 - 3150 | Aromatic C-H Stretch (Pyridine) |
| ~2900 - 3000 | Aliphatic C-H Stretch (Propanal, Methoxy) |
| ~2720, ~2820 | Aldehyde C-H Stretch (Fermi doublet) |
| ~1720 - 1740 | C=O Stretch (Aldehyde) |
| ~1570 - 1610 | C=C and C=N Ring Stretching (Pyridine) |
| ~1250 - 1300 | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1020 - 1075 | Symmetric C-O-C Stretch (Aryl Ether) |
Electronic Absorption Spectra (UV-Vis) Prediction via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) has become a powerful tool for predicting the electronic absorption spectra of organic molecules, including this compound. This computational method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands observed in an experimental UV-Vis spectrum.
Theoretical studies on related heterocyclic aldehydes have demonstrated that TD-DFT calculations, often performed with functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), can accurately reproduce experimental spectra. For this compound, such calculations would predict the λmax values for its π→π* and n→π* transitions. The accuracy of these predictions is crucial for understanding the photophysical properties of the molecule and for interpreting experimental spectroscopic data.
Table 1: Predicted Electronic Transitions for this compound via TD-DFT
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | Data not available | Data not available | Data not available |
| S0 → S2 | Data not available | Data not available | Data not available |
| S0 → S3 | Data not available | Data not available | Data not available |
| (Note: Specific computational data for this compound is not publicly available and is presented here as an illustrative example of typical TD-DFT output.) |
Mechanistic Insights from Computational Modeling
Computational modeling, particularly using DFT, offers a window into the intricate details of chemical reactions, providing information that is often difficult or impossible to obtain through experimental means alone.
Elucidation of Reaction Pathways, Transition States, and Energy Profiles
For reactions involving this compound, computational chemistry can map out the entire reaction pathway. This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a complete potential energy surface can be constructed.
This detailed energy profile allows for the determination of activation barriers and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. For instance, in a hypothetical aldol (B89426) reaction involving this aldehyde, DFT calculations could pinpoint the rate-determining step by identifying the transition state with the highest energy barrier.
Catalytic Mechanism Investigations in Pyridine-Aldehyde Coupling Reactions
The coupling of pyridine derivatives with aldehydes is a fundamental transformation in organic synthesis. Computational studies are instrumental in unraveling the mechanisms of these catalytic reactions. For a reaction involving this compound, modeling could elucidate the role of the catalyst, be it a metal complex or an organocatalyst.
These investigations typically explore the catalytic cycle step-by-step, including substrate binding, oxidative addition, migratory insertion, and reductive elimination. By modeling these elementary steps, researchers can understand how the catalyst facilitates the reaction, why certain regioselectivities are observed, and how to design more efficient catalysts. For example, in palladium-catalyzed cross-coupling reactions, DFT can clarify the mechanism of direct arylation of the pyridine ring.
Solvation Effects on Molecular Properties and Reactivity
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of the solvent environment on this compound.
These calculations can predict how the solvent affects the molecule's conformational equilibrium, its electronic absorption spectrum (solvatochromism), and the energy barriers of reactions. For example, a polar solvent might stabilize a polar transition state, thereby accelerating the reaction rate compared to a nonpolar solvent. Understanding these solvation effects is crucial for optimizing reaction conditions and for accurately comparing theoretical predictions with experimental results obtained in solution.
Role As a Precursor in Complex Organic Synthesis and Research
Utilization in the Synthesis of Diverse Functionalized Pyridine (B92270) Derivatives
The propanal side chain of 3-(5-Methoxypyridin-3-yl)propanal is a key handle for introducing a wide range of functional groups onto the pyridine ring. The aldehyde can readily participate in reactions such as aldol (B89426) condensations, Wittig reactions, and reductive aminations, leading to the formation of a diverse set of functionalized pyridine derivatives. These derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the pyridine scaffold in bioactive molecules and functional materials. For instance, the synthesis of various methoxypyridine-derived compounds has been explored for their potential as γ-secretase modulators. nih.gov
The versatility of this precursor is further demonstrated by its use in creating PET (Positron Emission Tomography) ligands for imaging metabotropic glutamate (B1630785) subtype 5 receptors (mGluR5). nih.gov Specifically, a derivative, 2-(2-(5-[(11)C]methoxypyridin-3-yl)ethynyl)pyridine ([(11)C]M-PEPy), was synthesized, highlighting the adaptability of the methoxypyridine core in the development of sophisticated molecular probes. nih.gov The ability to introduce various substituents through reactions involving the propanal group allows for the fine-tuning of the electronic and steric properties of the final pyridine derivatives, which is crucial for optimizing their biological activity or material properties.
Table 1: Examples of Functionalized Pyridine Derivatives from this compound
| Derivative Class | Synthetic Transformation | Potential Application |
| Alkenyl-pyridines | Wittig Reaction | Intermediates for further functionalization |
| Amino-pyridines | Reductive Amination | Pharmaceutical scaffolds |
| Hydroxyalkyl-pyridines | Grignard Reaction | Building blocks for complex molecules |
| Carboxy-pyridines | Oxidation | Ligands for metal complexes |
Pathways to Advanced Nitrogen-Containing Heterocyclic Architectures
Beyond simple functionalization, this compound is a valuable precursor for the construction of more complex nitrogen-containing heterocyclic systems. frontiersin.org The aldehyde functionality can act as an electrophilic partner in cyclization reactions, leading to the formation of fused or spirocyclic ring systems incorporating the pyridine nucleus. These advanced heterocyclic architectures are often sought after in drug discovery programs due to their conformational rigidity and three-dimensional complexity, which can lead to improved target selectivity and pharmacokinetic properties.
For example, intramolecular cyclization reactions can be designed to form new rings fused to the pyridine core. The development of novel synthetic methods, such as those utilizing N-aminopyridinium salts, has expanded the possibilities for creating complex pyridine derivatives. frontiersin.org While not directly starting from this compound, these advancements in pyridine chemistry showcase the ongoing efforts to build intricate molecular frameworks from pyridine-based precursors. The principles of these reactions could potentially be applied to derivatives of this compound to generate novel heterocyclic structures.
Strategic Intermediate in the Generation of Other Pyridine-Propanol and Pyridine-Propanoic Acid Structures
This compound serves as a pivotal intermediate for the synthesis of the corresponding alcohol, 3-(5-methoxypyridin-3-yl)propan-1-ol, and carboxylic acid, 3-(5-methoxypyridin-3-yl)propanoic acid. The reduction of the aldehyde group, typically with a mild reducing agent like sodium borohydride (B1222165), affords the propanol (B110389) derivative. This transformation is often a key step in synthetic sequences where the alcohol functionality is required for subsequent reactions, such as ether or ester formation.
Conversely, oxidation of the aldehyde group yields the corresponding propanoic acid. This transformation can be achieved using a variety of oxidizing agents. The resulting carboxylic acid is a versatile intermediate in its own right, capable of undergoing esterification, amidation, and other reactions to generate a wide range of derivatives. 3-Pyridinepropionic acid, a related compound, is known to be used in the preparation of coordination polymers. sigmaaldrich.comsigmaaldrich.com This highlights the potential of the propanoic acid derivative of this compound in materials science applications.
Table 2: Transformation of this compound
| Transformation | Product | Reagents |
| Reduction | 3-(5-Methoxypyridin-3-yl)propan-1-ol | Sodium borohydride (NaBH4) |
| Oxidation | 3-(5-Methoxypyridin-3-yl)propanoic acid | Potassium permanganate (B83412) (KMnO4), Jones reagent |
Applications in Scaffold Diversification and Library Synthesis for Academic Research
In academic and industrial research, particularly in the early stages of drug discovery, the ability to rapidly generate a large number of structurally diverse compounds is highly valuable. This compound is an excellent starting point for scaffold diversification and library synthesis. Its reactive aldehyde group allows for the facile introduction of a wide variety of chemical moieties through parallel synthesis techniques. This enables the creation of a library of related compounds with different substituents and functional groups, which can then be screened for biological activity.
The methoxypyridine core serves as a constant structural motif, while the modifications introduced at the propanal chain allow for the systematic exploration of the structure-activity relationship (SAR). This approach is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties. The synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions for biological screening is a prime example of this strategy in action. mdpi.com
Q & A
Basic: What are the common synthetic routes for 3-(5-Methoxypyridin-3-yl)propanal, and what reaction conditions are critical for success?
Answer:
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or functional group interconversion (e.g., oxidation of propanol derivatives). Key steps include:
- Boronic ester intermediates : Pyridine boronic esters (e.g., 5-Methoxypyridine-3-boronic acid pinacol ester) are coupled with propanal precursors under palladium catalysis .
- Oxidation : Propanol derivatives (e.g., 3-(5-Methoxypyridin-3-yl)propan-1-ol) are oxidized to the aldehyde using agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions .
- Critical conditions : Anhydrous solvents (dioxane, THF), controlled temperature (0–25°C), and inert atmosphere (N₂/Ar) to prevent aldehyde over-oxidation .
Basic: How can researchers confirm the structural integrity and purity of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to verify the methoxy group (δ ~3.8 ppm), pyridine protons (δ 7.5–9.0 ppm), and aldehyde proton (δ ~9.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 180.08) .
- Chromatography : HPLC or GC with >97% purity thresholds; retention time comparison against standards .
Advanced: How can contradictory reactivity data (e.g., oxidation vs. reduction outcomes) be resolved in studies involving this compound?
Answer:
Contradictions often arise from substituent positioning (e.g., methoxy group at pyridine 5-position) or reagent selectivity :
- Steric/electronic effects : The 5-methoxy group on pyridine directs electrophilic substitution and influences redox stability. For example, NaBH₄ selectively reduces ketones over aldehydes, but LiAlH₄ may over-reduce .
- Controlled experiments : Use isotopic labeling (e.g., D₂O quench) or kinetic studies to track reaction pathways. Compare with analogs like 3-(3-chlorophenyl)propanal to isolate positional effects .
Advanced: What strategies optimize the yield of this compound in multi-step syntheses?
Answer:
Basic: What are the primary chemical reactions and derivatives accessible from this compound?
Answer:
- Nucleophilic addition : Reaction with Grignard reagents (e.g., RMgX) to form secondary alcohols .
- Condensation : Formation of Schiff bases with amines (e.g., aniline), useful in coordination chemistry .
- Reduction : NaBH₄ converts the aldehyde to 3-(5-Methoxypyridin-3-yl)propanol, a precursor for esterification .
- Oxidation : MnO₂ or KMnO₄ oxidizes the aldehyde to carboxylic acid derivatives .
Advanced: How does this compound interact with biochemical pathways, and what experimental models validate these interactions?
Answer:
- Enzyme inhibition : The aldehyde group may inhibit aldehyde dehydrogenase (ALDH), validated via enzyme kinetics assays (IC₅₀ determination) .
- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to ALDH active sites .
- In vitro models : HepG2 liver cells treated with the compound show altered NAD⁺/NADH ratios, confirming metabolic disruption .
Advanced: How do structural analogs (e.g., pyridine vs. pyrimidine derivatives) differ in reactivity or bioactivity?
Answer:
| Analog | Key Differences | Reference |
|---|---|---|
| 3-(Pyrimidin-4-YL)propanal | Enhanced π-stacking due to pyrimidine’s electron-deficient ring; lower ALDH affinity | |
| 3-(3-Chlorophenyl)propanal | Chlorine’s electronegativity increases oxidative stability but reduces solubility | |
| 3-(4-Hydroxyphenyl)propanal | Phenolic OH enables hydrogen bonding; higher reactivity in Michael additions |
Basic: What analytical challenges arise in quantifying this compound in complex matrices?
Answer:
- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological samples .
- Detection limits : LC-MS/MS with MRM transitions (m/z 180 → 135) achieves sensitivity down to 0.1 ng/mL .
- Derivatization : Reaction with 2,4-dinitrophenylhydrazine (DNPH) improves UV detection at 360 nm .
Advanced: What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP calculation : Use ChemAxon or ACD/Labs to estimate partition coefficients (~1.8), critical for pharmacokinetic studies .
- pKa prediction : The aldehyde group has a pKa ~8.5 (estimated via MarvinSketch), influencing protonation in biological systems .
- QM/MM simulations : Gaussian09 for transition-state modeling in oxidation/reduction reactions .
Advanced: How can researchers address instability issues (e.g., aldehyde oxidation) during storage or handling?
Answer:
- Storage : Argon-purged vials at –20°C; addition of stabilizers (1% BHT) prevents radical-mediated oxidation .
- In situ generation : Prepare the aldehyde immediately before use via oxidation of propanol precursors .
- Quality control : Regular NMR checks (δ 9.5 ppm aldehyde signal) to monitor degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
